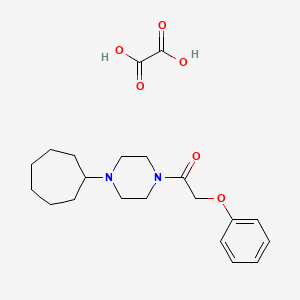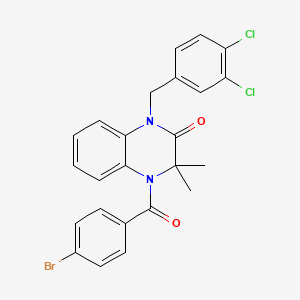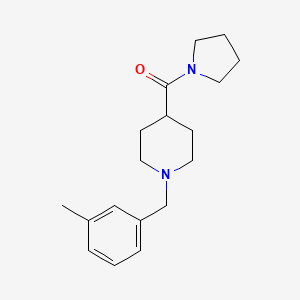![molecular formula C16H32ClNO3 B5053724 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5053724.png)
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride, also known as TRAM-34, is a small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel (KCa3.1). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
作用机制
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is a selective inhibitor of the KCa3.1 channel, which is expressed in various cell types, including T cells, endothelial cells, and cancer cells. The KCa3.1 channel plays a crucial role in regulating cell proliferation, migration, and activation. By inhibiting this channel, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride can modulate various cellular processes, including cell cycle progression, apoptosis, and cytokine production.
Biochemical and Physiological Effects:
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to modulate the immune response by inhibiting T cell activation and proliferation.
实验室实验的优点和局限性
One of the major advantages of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is its selectivity for the KCa3.1 channel, which allows for specific modulation of cellular processes regulated by this channel. However, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications in various diseases. Some of the future directions for 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride research include:
1. Investigating the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in combination with other therapies, such as chemotherapy and immunotherapy, for cancer treatment.
2. Studying the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in modulating the immune response in autoimmune disorders.
3. Developing more potent and selective KCa3.1 channel inhibitors based on the structure of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride.
4. Investigating the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in modulating other cellular processes regulated by the KCa3.1 channel, such as autophagy and oxidative stress.
Conclusion:
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is a small molecule inhibitor of the KCa3.1 channel, which has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity for the KCa3.1 channel allows for specific modulation of cellular processes regulated by this channel. However, further research is needed to fully understand the potential of 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in various diseases and to develop more potent and selective KCa3.1 channel inhibitors.
合成方法
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride can be synthesized using a multi-step process starting from 3,3,5-trimethylcyclohexanone. The synthesis involves the formation of various intermediates, including 3,3,5-trimethylcyclohexanol, 3,3,5-trimethylcyclohexylamine, and 1-(4-morpholinyl)-3-(3,3,5-trimethylcyclohexyl)oxy-2-propanol. The final step involves the reaction of 1-(4-morpholinyl)-3-(3,3,5-trimethylcyclohexyl)oxy-2-propanol with hydrochloric acid to obtain 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in the form of a hydrochloride salt.
科学研究应用
1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-(4-morpholinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been studied for its potential role in modulating the immune response in autoimmune disorders.
属性
IUPAC Name |
1-morpholin-4-yl-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3.ClH/c1-13-8-15(10-16(2,3)9-13)20-12-14(18)11-17-4-6-19-7-5-17;/h13-15,18H,4-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKKBSQOKWUGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5053645.png)
![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5053660.png)
![N-ethyl-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)ethanamine hydrochloride](/img/structure/B5053668.png)
![4-amino-5-{[3-(aminocarbonyl)-1-pyridiniumyl]methyl}-2-methylpyrimidin-1-ium dichloride](/img/structure/B5053673.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B5053680.png)

![2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5053707.png)

![2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B5053717.png)
![2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5053729.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5053743.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5053751.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5053758.png)
